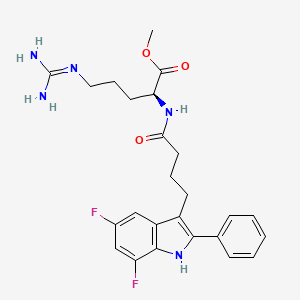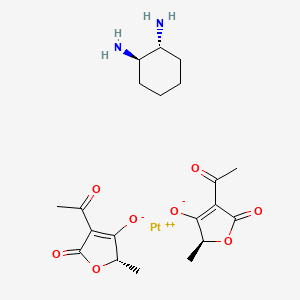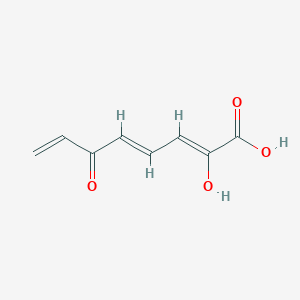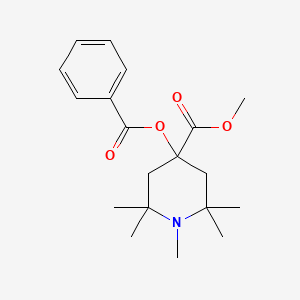
L-803087
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-803,087 is a potent and selective agonist of the somatostatin receptor subtype 4 (sst4). It has a high affinity for the sst4 receptor with a Ki value of 0.7 nM, making it more than 280-fold selective compared to other somatostatin receptors . This compound has been studied for its effects on synaptic responses in the hippocampus and its potential to induce seizures in certain experimental models .
Preparation Methods
The synthesis of L-803,087 involves multiple steps, including the formation of a fluoroindole core and subsequent functionalization to introduce the necessary substituents. The detailed synthetic route and reaction conditions are proprietary and not widely published. it is known that the compound can be prepared in both solid and solution forms, with various concentrations available for research purposes .
Chemical Reactions Analysis
L-803,087 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluoroindole core, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-803,087 has several scientific research applications, including:
Neuroscience: It is used to study the role of somatostatin receptors in synaptic transmission and seizure activity.
Endocrinology: The compound is studied for its effects on hormone secretion and regulation, particularly in the context of growth hormone and insulin secretion.
Mechanism of Action
L-803,087 exerts its effects by selectively binding to and activating the somatostatin receptor subtype 4 (sst4). This activation modulates various signaling pathways, including the inhibition of L-type calcium channels via Gβγ and protein kinase C (PKC) signaling . The compound’s ability to modulate calcium influx is particularly relevant in the context of neuroprotection and seizure activity .
Comparison with Similar Compounds
L-803,087 is unique in its high selectivity for the sst4 receptor compared to other somatostatin receptor agonists. Similar compounds include:
L-796,778: A selective agonist for the somatostatin receptor subtype 3 (sst3).
L-779,976: A selective agonist for the somatostatin receptor subtype 2 (sst2).
L-797,591: A selective agonist for the somatostatin receptor subtype 1 (sst1).
These compounds differ in their receptor selectivity and pharmacological profiles, making L-803,087 particularly valuable for studies focused on the sst4 receptor .
Properties
Molecular Formula |
C25H29F2N5O3 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate |
InChI |
InChI=1S/C25H29F2N5O3/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30)/t20-/m0/s1 |
InChI Key |
OPNMQSFIGUSHDH-FQEVSTJZSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3 |
Synonyms |
L-803,087 L803087 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)

![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)

![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)

![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)
![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)
![methyl (9S,14E,15S,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1237388.png)
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)
![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)

